Cas no 1704064-02-7 (3-Fluoro-4-((methylamino)methyl)phenylboronic acid)

3-Fluoro-4-((methylamino)methyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-((methylamino)methyl)phenylboronic acid
- FCH3160838
- AM87821
- 3-Fluoro-4-((methylamino)methyl)phenylboronic acid
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- MDL: MFCD28384233
- Inchi: 1S/C8H11BFNO2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10/h2-4,11-13H,5H2,1H3
- InChI Key: DYMKRRPJRFKQLQ-UHFFFAOYSA-N
- SMILES: FC1C=C(B(O)O)C=CC=1CNC
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Topological Polar Surface Area: 52.5
3-Fluoro-4-((methylamino)methyl)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 148151-500mg |
3-Fluoro-4-((methylamino)methyl)phenylboronic acid, 95% |
1704064-02-7 | 95% | 500mg |
$574.00 | 2023-09-10 | |
TRC | F122330-100mg |
3-Fluoro-4-((methylamino)methyl)phenylboronic acid |
1704064-02-7 | 100mg |
$ 425.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D626208-1g |
3-fluoro-4-((methylamino)methyl)phenylboronic acid |
1704064-02-7 | 97% | 1g |
$1520 | 2025-02-27 | |
TRC | F122330-50mg |
3-Fluoro-4-((methylamino)methyl)phenylboronic acid |
1704064-02-7 | 50mg |
$ 255.00 | 2022-06-05 | ||
Matrix Scientific | 148151-1g |
3-Fluoro-4-((methylamino)methyl)phenylboronic acid, 95% |
1704064-02-7 | 95% | 1g |
$816.00 | 2023-09-10 | |
eNovation Chemicals LLC | D626208-500mg |
3-fluoro-4-((methylamino)methyl)phenylboronic acid |
1704064-02-7 | 97% | 500mg |
$268 | 2023-09-03 | |
eNovation Chemicals LLC | D626208-1g |
3-fluoro-4-((methylamino)methyl)phenylboronic acid |
1704064-02-7 | 97% | 1g |
$1520 | 2025-02-27 | |
eNovation Chemicals LLC | D626208-1g |
3-fluoro-4-((methylamino)methyl)phenylboronic acid |
1704064-02-7 | 97% | 1g |
$1520 | 2024-05-24 |
3-Fluoro-4-((methylamino)methyl)phenylboronic acid Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
Additional information on 3-Fluoro-4-((methylamino)methyl)phenylboronic acid
Recent Advances in the Application of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) in Chemical Biology and Pharmaceutical Research
The compound 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic acid derivative is characterized by the presence of a fluorine atom and a methylaminomethyl group on the phenyl ring, which enhances its reactivity and binding affinity towards various biological targets. Recent studies have explored its potential in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in the synthesis of novel therapeutic agents.
One of the most notable applications of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is its role in the design of covalent inhibitors. The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of proteases, making it a valuable scaffold for targeting enzymes such as thrombin, trypsin, and elastase. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against thrombin, with IC50 values in the low nanomolar range. The fluorine substitution was found to significantly improve the metabolic stability of the inhibitors, addressing a common challenge in the development of boronic acid-based drugs.
In addition to its applications in protease inhibition, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid has been investigated for its potential in targeted drug delivery systems. Researchers have utilized its boronic acid group to form dynamic covalent bonds with diols, enabling the development of pH-responsive drug carriers. A recent study in Advanced Materials highlighted the use of this compound in the synthesis of boronate ester-linked nanoparticles, which demonstrated controlled release of anticancer drugs in the acidic tumor microenvironment. This approach offers a promising strategy for improving the specificity and efficacy of chemotherapy.
Furthermore, the compound's utility extends to the field of chemical biology, where it has been employed as a molecular probe for studying protein-ligand interactions. Its fluorescent properties, when conjugated with appropriate fluorophores, allow for real-time monitoring of binding events. A 2022 publication in ACS Chemical Biology reported the development of a fluorescent derivative of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, which was used to visualize the dynamics of carbohydrate-binding proteins in live cells. This technique provides valuable insights into the spatial and temporal regulation of glycosylation processes.
Despite these advancements, challenges remain in the optimization of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid-based compounds for clinical use. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. However, the compound's versatility and the growing body of research supporting its applications suggest a bright future in drug discovery and chemical biology. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential.
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